molecular formula C10H19FN2O2 B1148211 trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate CAS No. 1052713-48-0

trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate

Cat. No. B1148211
M. Wt: 218.272
InChI Key: PHKRFWRGEVHCAT-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate involves multiple steps, starting from the appropriate fluorinated piperidine precursor. The process entails the introduction of the carbamate group into the piperidine ring, which might involve intermediate steps depending on the starting materials and desired stereochemistry. The use of tert-butyl groups in carbamate synthesis is well-documented for its ability to provide steric bulk and protect the amine functionality during the reaction sequence (Rosenberry & Cheung, 2019).

Scientific Research Applications

Decomposition in Environmental and Industrial Processes

Research on the decomposition of methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors suggests potential applications in environmental remediation and industrial processes. The feasibility of applying RF plasma for decomposing and converting MTBE into less harmful compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene demonstrates a method for addressing environmental pollution caused by oxygenate compounds in gasoline (Hsieh et al., 2011).

Environmental Fate and Toxicology

Studies on synthetic phenolic antioxidants, including those with tert-butyl groups, highlight their widespread environmental occurrence and potential human exposure risks. These compounds, found in various matrices like indoor dust and outdoor air particulates, demonstrate the need for understanding the environmental behavior, fate, and toxicity of tert-butyl-containing compounds for public health and environmental protection (Liu & Mabury, 2020).

Metallation and Chemical Synthesis

Research on the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, provides insights into chemical synthesis applications. These findings can inform the synthesis of complex organic compounds, including those with tert-butyl and fluoropiperidinyl groups, by highlighting the effects of solvent, temperature, and metallating agents on regioselectivity (Marsais & Quéguiner, 1983).

Bioseparation Processes

The application of three-phase partitioning (TPP) for the separation and purification of bioactive molecules demonstrates a green, efficient, and scalable approach. This nonchromatographic bioseparation technology could be relevant for the purification or separation of compounds related to "trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate" in the food, cosmetics, and medicine industries (Yan et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183264
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate

CAS RN

1052713-48-0
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052713-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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